REACTION_CXSMILES
|
ClC1C=CC=C(C(OO)=[O:9])C=1.[CH3:12][C:13]1([CH3:20])[O:19][CH2:18][CH:17]=[CH:16][CH2:15][O:14]1>C(Cl)Cl>[CH3:12][C:13]1([CH3:20])[O:19][CH2:18][CH:17]2[CH:16]([O:9]2)[CH2:15][O:14]1
|
Name
|
|
Quantity
|
78.15 g
|
Type
|
reactant
|
Smiles
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ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
CC1(OCC=CCO1)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 8 hrs
|
Duration
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8 h
|
Type
|
TEMPERATURE
|
Details
|
cooled in ice for 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered off
|
Type
|
WASH
|
Details
|
the organic filtrate was washed with 10% aqueous sodium sulfite (2×100 ml), saturated aqueous sodium bicarbonate (3×500 ml), 5% aqueous sodium hydroxide (2×250 ml) and brine (2×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
DISTILLATION
|
Details
|
followed by vacuum distillation of the residual oil
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC2OC2CO1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |